molecular formula C11H16NO4P B5619405 3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid

3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid

Cat. No.: B5619405
M. Wt: 257.22 g/mol
InChI Key: GRUXIHAQIOQXMS-UHFFFAOYSA-N
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Description

3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a hydroxy group, a phosphoryl group, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid typically involves the reaction of 6-methylpyridine with ethyl phosphorodichloridate, followed by hydrolysis and subsequent reaction with propanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphoryl group can be reduced to a phosphine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phosphoryl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activities and biochemical processes. The compound’s structure allows it to interact with various proteins and receptors, modulating their functions and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridine: Shares a similar pyridine ring structure but lacks the phosphoryl and propanoic acid groups.

    2-Hydroxy-6-methylpyridine: Similar in having a hydroxy and methyl group on the pyridine ring but differs in the position of the substituents and lacks the phosphoryl and propanoic acid groups.

Uniqueness

3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and phosphoryl groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

3-[hydroxy-[2-(6-methylpyridin-3-yl)ethyl]phosphoryl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO4P/c1-9-2-3-10(8-12-9)4-6-17(15,16)7-5-11(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXIHAQIOQXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCP(=O)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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